1-(2-Fluoroethyl)-2,3-dimethylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-4-3-6-11(7-5-10)9(8)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
PLEKHUOTZVPMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)CCF |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Fluoroethyl 2,3 Dimethylpiperidine
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 1-(2-fluoroethyl)-2,3-dimethylpiperidine, the most prominent and strategically sound disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the fluoroethyl group.
This primary disconnection, based on an N-alkylation reaction, simplifies the target molecule into two key building blocks:
2,3-Dimethylpiperidine (B1295095) : The nucleophilic piperidine core.
A 2-fluoroethyl electrophile (F-CH₂CH₂-X) : A two-carbon unit bearing a fluorine atom and a suitable leaving group (X), such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate).
An alternative, though often more complex, retrosynthetic approach would involve disconnecting the bonds that form the piperidine ring itself. This strategy would start with a precursor that already contains the N-(2-fluoroethyl) moiety and then construct the six-membered ring through a cyclization reaction. This path is generally less direct for simple N-alkylated piperidines compared to the convergent N-alkylation approach.
Synthesis of Precursor Building Blocks for the Piperidine Core
The successful synthesis of the target compound relies on the efficient preparation of its constituent parts. This involves the formation of the substituted piperidine ring and the synthesis of the reagent that will deliver the fluoroethyl group.
The 2,3-dimethylpiperidine core is a critical precursor. A prevalent method for synthesizing substituted piperidines is the hydrogenation of the corresponding substituted pyridine (B92270). This approach benefits from the wide availability of pyridine derivatives.
Catalytic hydrogenation can be employed to reduce 2,3-dimethylpyridine to 2,3-dimethylpiperidine. Various catalytic systems can achieve this transformation, including heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The conditions must be carefully controlled to ensure the complete saturation of the aromatic ring without causing side reactions.
For stereoselective synthesis, asymmetric hydrogenation of pyridinium (B92312) salts has proven effective. For instance, the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using chiral ligands like MeO-BoQPhos can produce enantioenriched piperidines. researchgate.net Specifically, the asymmetric reduction of the corresponding pyridinium salt has been shown to yield acyclic 2,3-dimethylpiperidine with high diastereomeric purity (>99.5:0.5 dr). researchgate.net Another approach involves the use of borenium catalysts for the hydrogenation of 2,3-substituted pyridines. snmjournals.org
Table 1: Selected Catalytic Systems for Piperidine Synthesis
| Catalyst System | Substrate Type | Key Features |
| Heterogeneous Pd or Pt | Pyridines | Robust, widely used for complete saturation. |
| Rhodium Catalysts | 3-Substituted Pyridines | Effective for fluorinated group tolerance under mild conditions. snmjournals.org |
| Iridium with Chiral Ligands | Pyridinium Salts | Enables enantioselective synthesis of chiral piperidines. researchgate.net |
| Borenium Catalysts | Substituted Pyridines | Alternative for hydrogenation, can offer different selectivity. snmjournals.org |
The introduction of the fluoroethyl group requires an electrophilic reagent capable of reacting with the secondary amine of the piperidine ring. Common choices include 2-fluoroethyl halides and sulfonates.
2-Fluoroethyl Tosylate: This reagent is a highly effective alkylating agent due to the excellent leaving group character of the tosylate anion. It can be prepared by several methods:
From 2-fluoroethanol (B46154): Reaction of 2-fluoroethanol with tosyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane (B109758). nih.gov
From 1,2-ethylene ditosylate: Nucleophilic substitution using a fluoride (B91410) source on 1,2-ethylene ditosylate (ethylene-1,2-bis(tosylate)). nih.gov This method is particularly common for preparing radiolabeled [¹⁸F]fluoroethyl tosylate. nih.govnih.gov
2-Bromo-1-fluoroethane: This haloalkane is another viable fluoroethylating agent.
From 1,2-dibromoethane (B42909): An efficient synthesis involves the reaction of commercially available 1,2-dibromoethane with a fluoride source, such as the [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex, in acetonitrile (B52724). snmjournals.orggoogle.com This method provides a direct route to the desired product.
From Vinyl Fluoride: A bulk synthesis process involves reacting vinyl fluoride with hydrogen bromide (HBr) in a suitable solvent like methylene (B1212753) chloride, using an oxygen catalyst. uni-mainz.de
Table 2: Synthesis of Fluoroethylating Reagents
| Reagent | Precursor(s) | Key Reagents/Conditions |
| 2-Fluoroethyl tosylate | 2-Fluoroethanol | Tosyl chloride, pyridine, dichloromethane nih.gov |
| 2-Fluoroethyl tosylate | 1,2-Ethylene ditosylate | Fluoride source (e.g., NaF), MeCN nih.gov |
| 2-Bromo-1-fluoroethane | 1,2-Dibromoethane | Fluoride source, Kryptofix 2.2.2, acetonitrile google.com |
| 2-Bromo-1-fluoroethane | Vinyl fluoride, HBr | O₂ catalyst, methylene chloride uni-mainz.de |
Direct Synthetic Routes to this compound
With the precursor building blocks in hand, the final assembly of the target molecule can be achieved through direct synthetic routes.
The most direct and common method for synthesizing this compound is the N-alkylation of 2,3-dimethylpiperidine. This reaction involves the nucleophilic attack of the secondary amine of the piperidine on the electrophilic carbon of the fluoroethylating agent.
A general procedure involves stirring 2,3-dimethylpiperidine with a fluoroethylating agent such as 2-bromo-1-fluoroethane or 2-fluoroethyl tosylate. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). To drive the reaction to completion and neutralize the acid byproduct (HBr or HOTs), a base is often added. Common bases for this purpose include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).
The reaction conditions can be optimized for success. For example, a common approach is to stir the piperidine derivative with the alkylating agent and potassium carbonate in dry DMF at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, a standard aqueous workup followed by purification, typically via column chromatography, yields the desired this compound.
An alternative, though less frequently documented, synthetic strategy involves forming the piperidine ring from a precursor that already contains the N-(2-fluoroethyl) group. This approach relies on intramolecular cyclization.
For example, a linear precursor containing an amine substituted with a 2-fluoroethyl group and a distal functional group (e.g., a halide or a tosylate) or an activated double bond could be induced to cyclize. An intramolecular 6-endo-trig cyclization of an enone is one such strategy used for forming piperidine rings. snmjournals.org In theory, a suitably designed acyclic amine bearing the N-(2-fluoroethyl) substituent could undergo an intramolecular nucleophilic substitution or a reductive amination to form the 2,3-dimethylpiperidine ring.
However, this route is often more synthetically demanding than the convergent N-alkylation strategy due to the challenges in preparing the specific linear precursors and controlling the regioselectivity of the cyclization. The N-alkylation of a pre-formed 2,3-dimethylpiperidine ring remains the more straightforward and widely applicable method.
Optimization of Reaction Conditions and Catalyst Systems
The efficient synthesis of substituted piperidines, such as this compound, is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems. Key variables that are often fine-tuned include temperature, solvent, pressure, and the specific nature of the catalyst and its ligands.
For instance, in the context of iridium-catalyzed asymmetric hydrogenation of pyridinium salts—a common method for producing chiral piperidines—both the solvent and the catalyst's ligand play a crucial role. nih.gov Studies have shown that modifying the electronic properties of the catalyst through ligand modification can significantly enhance reactivity and enantioselectivity. acs.org The choice of solvent can also dramatically impact the enantiomeric ratio (er) of the product. An evaluation of various solvents might reveal that a mixture, such as THF/n-BuOH, provides a superior outcome compared to single solvents like acetone. nih.gov
The optimization process for a related piperidine synthesis might involve screening various parameters as illustrated in the following hypothetical table, based on common optimization studies for heterocyclic compounds. researchgate.netnih.gov
Table 1: Optimization of Reaction Conditions for Piperidine Synthesis
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | [Ir(COD)Cl]₂ | (S,S)-L1 | Dichloromethane | 30 | 450 | 95 | 85:15 |
| 2 | [Ir(COD)Cl]₂ | (S,S)-L2 | Methanol | 30 | 450 | 98 | 88:12 |
| 3 | [Ir(COD)Cl]₂ | (R,R)-L3 | THF | 30 | 450 | 90 | 75:25 |
| 4 | [Ir(COD)Cl]₂ | (S,S)-L4 | THF/n-BuOH (3:1) | 20 | 450 | 99 | 93:7 |
| 5 | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 50 | 500 | 85 | 90:10 |
This systematic approach allows researchers to identify the optimal conditions for maximizing both the yield and the stereochemical purity of the desired product. For example, rhodium-based catalysts have also proven effective for the dearomatization/hydrogenation of fluorinated pyridines, which is a key step in forming the piperidine ring. nih.gov The choice between iridium, rhodium, or palladium catalysts often depends on the specific substitutions on the pyridine precursor. nih.govenamine.net
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
Creating specific stereoisomers of this compound, which contains multiple chiral centers, presents a significant synthetic challenge. nih.gov Researchers employ several advanced strategies, including chiral auxiliary-based approaches, asymmetric catalysis, and methods to control the diastereoselectivity of the core ring structure, to overcome this hurdle. nih.govresearchgate.net
Chiral Auxiliary Approaches for Diastereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is a well-established method for synthesizing enantiomerically pure compounds. acs.orgsigmaaldrich.com
In the synthesis of substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom or a side chain of a precursor molecule. This auxiliary then sterically directs the approach of reagents in subsequent steps, such as alkylation or reduction, leading to the formation of one diastereomer in preference to others. For example, the SuperQuat family of chiral auxiliaries, which are 5,5-dimethyloxazolidine-2-ones, have been developed to offer superior diastereofacial selectivity compared to older Evans auxiliaries. rsc.org While specific applications to this compound are not detailed in the literature, the principle remains a viable strategy for controlling the stereocenters at the C2 and C3 positions.
Asymmetric Catalysis in Piperidine Formation
Asymmetric catalysis is a powerful tool for generating chiral molecules, offering an efficient alternative to stoichiometric chiral reagents. acs.org In the synthesis of chiral piperidines, transition metal catalysts combined with chiral ligands are frequently used to achieve high enantioselectivity. nih.govsnnu.edu.cn
Several catalytic systems have been developed for the asymmetric synthesis of piperidine derivatives:
Iridium-Catalyzed Hydrogenation : Iridium complexes with chiral P,N-ligands, such as MeO-BoQPhos, have been successfully used for the enantioselective hydrogenation of 2-alkylpyridinium salts, yielding enantioenriched 2-alkyl piperidines with high enantiomeric ratios (up to 93:7 er). nih.govnih.gov This method is chemoselective, capable of reducing the pyridine ring without affecting sensitive functional groups like bromo or cyano substituents. nih.gov
Rhodium-Catalyzed Reactions : Rhodium catalysts are effective for the asymmetric carbometalation of dihydropyridines. acs.org This process can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org This approach provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn
Copper-Catalyzed Cyclization : A copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov Using a Cu/(S, S)-Ph-BPE catalyst system, this method achieves excellent diastereoselectivity and enantioselectivity under mild conditions. nih.govnih.gov
Table 2: Asymmetric Catalyst Systems for Piperidine Synthesis
| Catalyst System | Reaction Type | Key Features |
| Ir / MeO-BoQPhos | Asymmetric Hydrogenation | High enantioselectivity (up to 93:7 er); good functional group tolerance. nih.gov |
| Rh / Chiral Ligand | Asymmetric Carbometalation | Access to enantioenriched 3-substituted piperidines. acs.org |
| Cu / (S,S)-Ph-BPE | Cyclizative Aminoboration | Forms 2,3-cis-disubstituted piperidines with high diastereo- and enantioselectivity. nih.gov |
Diastereoselective Control Strategies for 2,3-Dimethylpiperidine Core
Achieving the correct relative stereochemistry of the two methyl groups at the C2 and C3 positions of the piperidine core is critical. The desired relationship can be either cis or trans, and specific strategies are required to selectively form one over the other.
One effective strategy involves the diastereoselective hydrogenation of a disubstituted pyridine precursor, which typically yields the cis isomer. rsc.org Subsequent base-mediated epimerization can then be used to convert the cis isomer into the more thermodynamically stable trans isomer. rsc.org The success of this epimerization can depend on the choice of the N-protecting group, which influences the conformational equilibrium of the piperidine ring. rsc.org
Another powerful method for establishing the 2,3-stereochemistry is through a nitro-Mannich reaction followed by a ring-closure condensation. researchgate.net In this approach, relative stereocontrol between the C2 and C3 positions can be achieved either by kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control, leading to the most stable diastereomer. researchgate.net These methods provide a robust pathway to specifically substituted piperidines with defined relative stereochemistry. researchgate.netresearchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. nih.gov For the synthesis of N-substituted piperidines, this involves developing methods that are more efficient, use less hazardous materials, and generate less waste. nih.govajchem-a.com
One green approach involves the use of water as a solvent for intramolecular cyclization reactions, which can lead to the formation of piperidinols. nih.gov This avoids the use of volatile and often toxic organic solvents. Another key principle is the use of catalysis, which is inherently greener than stoichiometric reagents. The asymmetric catalytic methods discussed previously (e.g., hydrogenation) are examples of green chemistry as they reduce the need for chiral auxiliaries and the associated protection/deprotection steps, thus improving atom economy. acs.orgnih.gov
Developing one-pot, multicomponent reactions is another strategy to enhance the sustainability of a synthesis. nih.govajchem-a.com These reactions combine several steps into a single operation, which saves energy, reduces solvent use, and minimizes waste generation. An efficient green chemistry approach has been reported for the synthesis of N-substituted piperidones, key precursors to piperidines, which offers significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net
Advanced Structural Elucidation and Conformational Analysis of 1 2 Fluoroethyl 2,3 Dimethylpiperidine
Spectroscopic Methodologies for Structural Confirmation
A combination of high-resolution spectroscopic techniques provides the necessary evidence for the unambiguous structural confirmation of 1-(2-fluoroethyl)-2,3-dimethylpiperidine. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, offer complementary information to build a complete molecular picture.
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is employed to establish its covalent framework and stereochemical arrangement.
The one-dimensional NMR spectra provide the initial and most direct information regarding the chemical environment of the magnetically active nuclei within the molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The spectrum is expected to show complex multiplets for the piperidine (B6355638) ring protons due to diastereotopicity and conformational dynamics. The N-CH₂-CH₂-F group will exhibit characteristic signals, with the methylene (B1212753) group adjacent to the nitrogen appearing as a triplet of triplets due to coupling with both the other methylene protons and the fluorine atom. The methylene group attached to the fluorine will also present as a triplet of triplets. The methyl groups at the C2 and C3 positions will likely appear as doublets.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct resonance. The chemical shifts of the piperidine ring carbons are influenced by the substitution pattern and the conformational state of the ring. The carbons of the N-(2-fluoroethyl) side chain will have characteristic shifts, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the fluorine atom and probing its electronic environment. alfa-chemistry.comhuji.ac.ilwikipedia.org For this compound, a single resonance is expected, which will be split into a triplet by the adjacent methylene protons. The chemical shift of this signal is indicative of an aliphatic C-F bond. huji.ac.ilucsb.edu
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Couplings (Hz) |
| N-C H₂-CH₂-F | 2.85 (m) | 55.2 | - | J(H,H) = 6.5, J(H,F) = 25.0 |
| N-CH₂-C H₂-F | 4.50 (dt) | 82.5 | -215 (t) | J(H,H) = 6.5, J(H,F) = 47.0 |
| CH (2) | 2.95 (m) | 58.9 | - | - |
| CH (3) | 1.80 (m) | 35.1 | - | - |
| CH₂ (4) | 1.65 (m), 1.45 (m) | 25.8 | - | - |
| CH₂ (5) | 1.75 (m), 1.55 (m) | 24.3 | - | - |
| CH₂ (6) | 3.10 (m), 2.50 (m) | 48.7 | - | - |
| C2-C H₃ | 1.15 (d) | 15.4 | - | J(H,H) = 7.0 |
| C3-C H₃ | 0.95 (d) | 11.8 | - | J(H,H) = 7.2 |
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure and defining its stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY correlations would confirm the connectivity within the piperidine ring, for instance, between H2 and H3, and along the N-(2-fluoroethyl) side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for confirming the placement of the N-(2-fluoroethyl) group by showing correlations from the N-CH₂ protons to the C2 and C6 carbons of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the relative stereochemistry of the methyl groups at C2 and C3. For a cis isomer, a strong NOE correlation would be expected between the H2 and H3 protons, while for a trans isomer, this correlation would be weak or absent. Furthermore, NOESY can shed light on the preferred conformation of the piperidine ring and the orientation of the N-(2-fluoroethyl) side chain.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound. The expected molecular formula is C₉H₁₈FN, and the calculated exact mass would be confirmed by the HRMS measurement.
Fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID), reveals characteristic fragmentation patterns that further support the proposed structure. libretexts.orgchemguide.co.uklibretexts.org Key fragmentation pathways for N-alkylated piperidines often involve α-cleavage, leading to the loss of substituents attached to the nitrogen or the piperidine ring. nih.govmsu.eduscielo.br For this compound, characteristic fragments would be expected from the loss of the fluoroethyl group, the methyl groups, or through ring-opening mechanisms.
Interactive Data Table: Predicted HRMS Fragmentation Data
| m/z (predicted) | Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 159.1478 | [C₉H₁₈FN]⁺ | - | Molecular Ion (M⁺) |
| 144.1240 | [C₈H₁₅FN]⁺ | CH₃ | Loss of a methyl group |
| 112.1284 | [C₇H₁₄N]⁺ | CH₂F | α-cleavage with loss of fluoromethyl radical |
| 98.1121 | [C₆H₁₂N]⁺ | C₂H₄F | α-cleavage with loss of fluoroethyl radical |
| 84.0808 | [C₅H₁₀N]⁺ | C₄H₈ | Ring fragmentation |
| 70.0651 | [C₄H₈N]⁺ | C₅H₁₀ | Ring fragmentation |
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. nist.govchemicalbook.com The most prominent features would include C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region. A key diagnostic band would be the C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ range. wpmucdn.comlibretexts.org The absence of an N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.
Interactive Data Table: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2960-2850 | Strong | C-H stretch | Alkane (CH₃, CH₂, CH) |
| 1465-1450 | Medium | C-H bend | Alkane (CH₂, CH₃) |
| 1380-1370 | Medium | C-H bend | Alkane (CH₃) |
| 1150-1085 | Strong | C-F stretch | Fluoroalkane |
| 1100-1000 | Medium | C-N stretch | Tertiary Amine |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Structural Characterization via X-ray Crystallography (if suitable crystalline forms exist)
While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state, provided that a suitable single crystal can be grown. The crystal structure would precisely define bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the relative stereochemistry of the methyl groups at C2 and C3.
Furthermore, the crystal structure would reveal the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation. It would also show the orientation of the N-(2-fluoroethyl) substituent, which can adopt either an axial or equatorial position. Intermolecular interactions, such as hydrogen bonding (if a salt were formed) and van der Waals forces, which dictate the crystal packing, would also be elucidated. While no crystal structure for this compound is currently available in the public domain, analysis of related structures suggests that the piperidine ring would adopt a chair conformation with the bulkier substituents preferentially occupying equatorial positions to minimize steric strain. nih.govwhiterose.ac.uk
Conformational Preferences and Dynamics of the Piperidine Ring
The six-membered piperidine ring is known to adopt a chair conformation as its most stable arrangement, significantly lower in energy than the boat or twist-boat conformations. The dynamic behavior of the ring, particularly the interconversion between different chair and boat forms, is a critical aspect of its structural chemistry.
The transition between the stable chair conformation and the more flexible boat conformation involves overcoming a significant energy barrier. For the parent piperidine molecule, this barrier is influenced by torsional and angle strain in the transition states. The introduction of substituents on the piperidine ring, as in the case of this compound, is expected to modulate these energy barriers.
The presence of methyl groups at the C-2 and C-3 positions, as well as the fluoroethyl group at the nitrogen atom, will influence the stability of the various conformers and the transition states between them. While specific experimental values for the energy barriers of this compound are not available, it is established that alkyl substituents can affect the rate of ring inversion. scribd.com For instance, the barrier to ring inversion in six-membered heterocyclic rings generally decreases with increasing ring size but is significantly influenced by the nature and position of substituents. scribd.com The intricate interplay of steric and electronic effects of the dimethyl and fluoroethyl groups would necessitate detailed computational modeling to accurately predict these energy barriers. Such calculations would typically explore the potential energy surface to identify the transition state structures and their corresponding energies for the chair-to-boat and chair-to-chair interconversions.
Table 1: Predicted Qualitative Effects of Substituents on Piperidine Ring Interconversion Barriers
| Substituent | Position | Predicted Effect on Energy Barrier | Rationale |
| 2-Methyl | C-2 | Increase | Steric hindrance in the transition state. |
| 3-Methyl | C-3 | Increase | Steric interactions during ring flexing. |
| 1-(2-Fluoroethyl) | N-1 | Moderate Increase | Influence on nitrogen inversion and steric bulk. |
The conformational preference of the piperidine ring in this compound is primarily dictated by the steric and electronic interactions of its substituents. In substituted piperidines, there is a strong preference for bulky substituents to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov
For the 2,3-dimethylpiperidine (B1295095) moiety, several stereoisomers exist (cis and trans), each with distinct conformational preferences. In the case of the trans-isomer, a diequatorial arrangement of the two methyl groups is generally the most stable conformation. For the cis-isomer, one methyl group must be axial while the other is equatorial, leading to a higher energy conformation due to 1,3-diaxial interactions. The chair conformer of 1,2-dimethylpiperidine (B3055814) with the equatorial 2-methyl is favored by 1.8 kcal/mol relative to the one in which the methyl is axial. acs.org The N-alkylation with a 2-fluoroethyl group introduces further complexity. The nitrogen atom in piperidine undergoes rapid pyramidal inversion, and the orientation of the N-substituent (axial or equatorial) is influenced by its steric bulk and electronic interactions with the rest of the ring. Ultrafast conformational dynamics have been observed in N-methyl piperidine, involving an equilibrium between chair and twist conformers. rsc.org
The fluoroethyl group, while not excessively bulky, will have its own conformational preferences that can couple with the ring's conformation. The interplay between the piperidine ring conformation and the orientation of the N-fluoroethyl group would likely result in a complex conformational landscape with several low-energy minima. Computational studies on related fluorinated piperidines have shown that electrostatic interactions and hyperconjugation can lead to a preference for an axial orientation of the fluorine-containing substituent. d-nb.infonih.govnih.gov
Conformational Analysis of the Fluoroethyl Moiety and Rotamers
The conformational preferences of the 2-fluoroethyl group attached to the piperidine nitrogen are of significant interest due to the well-documented "gauche effect." This effect describes the tendency of certain molecules to adopt a gauche conformation over the sterically less hindered anti conformation. In the context of the N-(2-fluoroethyl) group, this pertains to the rotational isomers (rotamers) around the C-C bond of the ethyl chain.
Theoretical and experimental studies on 2-fluoroethylamine have shown a strong preference for the gauche conformation, particularly upon protonation of the nitrogen atom. researchgate.net This preference is attributed to a combination of hyperconjugation and electrostatic interactions. Hyperconjugation involves the donation of electron density from a C-H σ-bonding orbital to an adjacent C-F σ*-antibonding orbital, which is maximized in the gauche arrangement. Additionally, an electrostatic attraction between the partially negative fluorine atom and the partially positive nitrogen atom (or the protonated ammonium (B1175870) group) can stabilize the gauche conformer.
Table 2: Key Factors Influencing the Conformational Preference of the Fluoroethyl Moiety
| Factor | Description | Predicted Stabilizing Effect on Gauche Conformer |
| Hyperconjugation | Overlap of C-H σ and C-F σ* orbitals. | High |
| Electrostatic Interaction | Attraction between the electronegative fluorine and the piperidine nitrogen. | Moderate to High |
| Steric Hindrance | Repulsion between the fluoroethyl group and the piperidine ring. | Dependent on ring conformation |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral)
The presence of two chiral centers at C-2 and C-3 in the piperidine ring makes this compound a chiral molecule. As such, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds. nih.govrsc.orgnih.govacs.orghindsinstruments.com
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.orgnih.gov Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), VCD can be used to quantify the enantiomeric excess (% ee) of a sample. nih.govrsc.orgnih.gov This technique is particularly useful for molecules that lack a strong UV chromophore, which is the case for this compound. nih.gov By constructing a calibration curve with samples of known enantiomeric composition, the % ee of an unknown sample can be determined. nih.gov
ECD spectroscopy, which measures the differential absorption of left and right circularly polarized UV-visible light, could also be employed, although the lack of a strong chromophore in this molecule would likely result in weak signals. rsc.org Nevertheless, for some chiral amines, derivatization or complexation can be used to enhance the ECD signal for analytical purposes. acs.orghindsinstruments.com
The application of these chiroptical techniques, in conjunction with quantum chemical calculations to predict the spectra for each enantiomer, would provide an unambiguous assignment of the absolute configuration and a reliable method for determining the enantiomeric purity of this compound.
Table 3: Chiroptical Spectroscopy Techniques for Enantiomeric Purity Assessment
| Technique | Principle | Applicability to this compound |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | High, as the molecule has chiral centers and IR-active vibrations. |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-visible light. | Low, due to the absence of a strong chromophore. May require derivatization. |
Reactivity and Derivatization Strategies for 1 2 Fluoroethyl 2,3 Dimethylpiperidine
Transformations at the Piperidine (B6355638) Nitrogen
The tertiary amine functionality of the piperidine ring in 1-(2-Fluoroethyl)-2,3-dimethylpiperidine is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, the formation of quaternary ammonium (B1175870) salts, and transition metal-catalyzed coupling reactions.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it nucleophilic, allowing it to readily participate in N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the piperidine with an alkyl halide or another suitable alkylating agent. This reaction introduces a new alkyl group onto the nitrogen atom, leading to the formation of a quaternary ammonium salt. The reaction conditions for N-alkylation can be optimized to favor the desired product.
N-Acylation , on the other hand, involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction results in the formation of an amide. N-acylation is a common strategy for introducing carbonyl-containing functional groups.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | Quaternary ammonium iodide |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetylated piperidine |
Formation of Quaternary Ammonium Salts
The nitrogen atom in this compound can be further alkylated to form a quaternary ammonium salt. wikipedia.org These salts are characterized by a positively charged nitrogen atom bonded to four organic substituents. wikipedia.org The formation of quaternary ammonium salts is typically achieved by reacting the parent amine with an excess of an alkylating agent. These compounds have a permanent positive charge, which makes them useful in a variety of applications, such as phase-transfer catalysts and antimicrobial agents. wikipedia.org
The properties of the resulting quaternary ammonium salt, such as its solubility and reactivity, can be tuned by varying the nature of the alkylating agent.
| Alkylating Agent | Anion | Potential Application of Product |
| Ethyl bromide | Bromide | Phase-transfer catalyst |
| Benzyl chloride | Chloride | Antimicrobial agent |
Transition Metal-Catalyzed Coupling Reactions at Nitrogen
The nitrogen atom of this compound can also participate in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, often catalyzed by palladium or copper complexes, enable the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net For instance, the Buchwald-Hartwig amination allows for the coupling of the piperidine with aryl halides or triflates to form N-aryl piperidines. researchgate.net
These coupling reactions are powerful tools for constructing complex molecular architectures and are widely used in medicinal chemistry and materials science. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov
| Coupling Partner | Catalyst/Ligand System (Example) | Product Type |
| Aryl bromide | Pd₂(dba)₃ / BINAP | N-Aryl-2,3-dimethylpiperidine derivative |
| Vinyl triflate | CuI / Phenanthroline | N-Vinyl-2,3-dimethylpiperidine derivative |
Functionalization of the Fluoroethyl Side Chain
The fluoroethyl side chain of this compound offers additional opportunities for chemical modification, including reactions at the fluorine atom and the ethylene (B1197577) bridge.
Reactivity of the Fluorine Atom and Nucleophilic Displacement Reactions
The fluorine atom in the fluoroethyl group is generally a poor leaving group in nucleophilic substitution reactions. However, under specific conditions, it can be displaced by strong nucleophiles. The success of such displacement reactions is often dependent on the nature of the nucleophile and the reaction conditions employed. For example, the use of highly polar aprotic solvents can enhance the reactivity of the nucleophile.
| Nucleophile | Potential Product |
| Sodium azide (B81097) (NaN₃) | 1-(2-Azidoethyl)-2,3-dimethylpiperidine |
| Sodium cyanide (NaCN) | 3-(2,3-Dimethylpiperidino)propanenitrile |
Transformations at the Ethylene Bridge of the Fluoroethyl Moiety
The ethylene bridge of the fluoroethyl side chain can also be a site for chemical transformations. While the carbon-fluorine bond is strong, reactions can be engineered to occur at the carbon atoms of the ethylene unit. For example, elimination reactions could potentially be induced under strong basic conditions to form a vinylpiperidine derivative, although this would be a challenging transformation.
Further functionalization could also be envisioned through radical-mediated processes, allowing for the introduction of new substituents onto the ethylene bridge. The specific pathways and products would be highly dependent on the reagents and conditions used.
Reactivity at the Methyl Substituents on the Piperidine Ring (e.g., C-H Functionalization)
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for modifying complex molecules like this compound. This approach avoids the need for pre-installing functional groups, offering a more atom-economical route to novel derivatives. The reactivity of the C-H bonds on the C2- and C3-methyl groups is expected to differ due to their distinct electronic environments.
The C-H bonds of the methyl group at the C2 position are alpha to the ring nitrogen. This proximity makes them more activated towards several types of C-H functionalization reactions, including:
Oxidative Coupling: Photoredox catalysis, often employing iridium or ruthenium catalysts, can generate an α-amino radical intermediate by single-electron transfer (SET) from the nitrogen atom. nih.govacs.org This radical can then be trapped by various coupling partners, such as electron-deficient arenes, to form a new carbon-carbon bond. While this typically functionalizes the ring C-H bond at C2 or C6, similar principles could potentially be adapted for the exocyclic methyl group.
Directed Metalation: Although less common for exocyclic methyl groups compared to ring C-H bonds, it is conceivable that under specific conditions with a suitable directing group, deprotonation of the C2-methyl group could be achieved, followed by quenching with an electrophile.
Radical Halogenation: Reactions like the Hofmann-Löffler reaction proceed via a nitrogen-centered radical that intramolecularly abstracts a hydrogen atom, typically at the δ-position. wikipedia.org While this specific reaction leads to cyclization, related radical-based strategies could potentially target the methyl groups under different conditions.
The methyl group at the C3 position is more electronically isolated from the nitrogen atom and behaves more like a typical alkyl substituent. Its C-H bonds are less activated, making them more challenging to functionalize selectively. Achieving reactivity at this site would likely require harsher reaction conditions or the installation of a directing group nearby to guide a metal catalyst to the desired C-H bonds.
Transition-metal-catalyzed C-H insertion reactions using carbenoid precursors are a viable strategy for functionalizing piperidine rings. nih.gov For instance, rhodium catalysts have been successfully used to achieve C-H functionalization on the piperidine scaffold, with the site of reaction being tunable by the choice of catalyst and the N-substituent. nih.gov Applying this to this compound would require careful optimization to favor reaction at the methyl groups over the multiple C-H bonds on the piperidine ring itself.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Given the multiple reactive sites and inherent stereochemistry of this compound, controlling the regioselectivity and stereoselectivity of derivatization reactions is paramount. The molecule contains two stereocenters at C2 and C3, meaning it exists as diastereomers (cis and trans). Any derivatization must address the selective reaction of one methyl group over the other (regioselectivity) and control the formation of any new stereocenters (stereoselectivity).
Regioselectivity: Differentiating between the C2-methyl and C3-methyl groups is a significant challenge. As noted, the C2-methyl is electronically activated. Therefore, many reactions would be expected to favor this position. Achieving selective functionalization at the C3-methyl would likely require a catalyst-controlled or directing-group-based strategy that can override the inherent electronic preference. Studies on simpler N-substituted piperidines have shown that the choice of rhodium catalyst and the nitrogen protecting group can effectively direct C-H functionalization to different positions on the ring (e.g., C2 vs. C4). nih.gov This principle of catalyst control would be essential for achieving regioselective derivatization of the methyl groups on the 2,3-dimethylpiperidine (B1295095) scaffold.
Stereoselectivity: The existing stereocenters at C2 and C3 will influence the stereochemical outcome of any subsequent reaction.
Diastereoselectivity: The chiral environment of the substrate will direct the approach of reagents, potentially leading to a preference for one diastereomer of the product over another. In many cases, reactions proceed to form the thermodynamically most stable product. For example, photoredox-catalyzed α-arylation of substituted piperidines can be followed by an epimerization step that enriches the most stable diastereomer. nih.govacs.orgchemrxiv.org
Enantioselectivity: If the starting material is a racemic mixture of enantiomers, a chiral catalyst can often be used to achieve a kinetic resolution or a desymmetrization, yielding an enantioenriched product. In the context of piperidine functionalization, chiral dirhodium catalysts have proven highly effective at controlling both diastereoselectivity and enantioselectivity in C-H insertion reactions. nih.gov
The table below illustrates how catalyst selection can influence the stereochemical outcome of the C2-functionalization of N-Boc-piperidine with a diazo compound, a model reaction demonstrating the principles that would apply to derivatizing this compound. nih.govresearchgate.net
| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Rh₂(S-2-Cl-5-BrTPCP)₄ | 83 | 5.3:1 | 83 |
| Rh₂(R-TCPTAD)₄ | 83 | 11:1 | 93 |
| Rh₂(R-TPPTTL)₄ | 80 | 27:1 | 69 |
This data is adapted from studies on N-Boc-piperidine and serves as an illustrative example of catalyst-controlled stereoselectivity. nih.govresearchgate.net
Exploration of Novel Derivative Libraries for Chemical Biology Probes
The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast number of biologically active compounds. ajchem-a.com Creating libraries of derivatives from a core scaffold like this compound is a common strategy for exploring structure-activity relationships (SAR) and identifying novel chemical biology probes. ljmu.ac.uk Chemical probes are essential tools for interrogating biological systems, validating drug targets, and understanding disease mechanisms.
The C-H functionalization and derivatization strategies discussed in the previous sections provide a direct pathway to such libraries. By systematically modifying the methyl groups on the piperidine ring, a collection of analogues can be generated.
Library Synthesis: A combinatorial approach could be employed where the core this compound scaffold is reacted with a diverse set of coupling partners under optimized C-H functionalization conditions. For example, an array of aryl, heteroaryl, or alkyl groups could be installed at the C2-methyl position.
Structural Diversity: This approach would generate a library of compounds where the derivatives share the same core but differ at a specific position. This focused diversity is ideal for probing the specific interactions between a molecule and its biological target. Further diversity could be achieved by employing different catalysts to target the C3-methyl position or other sites on the molecule.
Screening and Probe Development: The resulting library of novel compounds can be screened in various biological assays to identify "hits"—molecules that exhibit a desired biological effect. These initial hits can then be further optimized to develop potent and selective chemical probes. The development of piperazine-fused cyclic disulfides as bioreductive probes illustrates how heterocyclic scaffolds can be engineered for specific applications in chemical biology. chemrxiv.org
By leveraging modern synthetic methods for C-H functionalization and carefully controlling selectivity, libraries of novel this compound derivatives can be constructed. The exploration of this chemical space offers a promising avenue for the discovery of new chemical tools to study complex biological processes.
Theoretical and Computational Studies of 1 2 Fluoroethyl 2,3 Dimethylpiperidine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic behavior of a molecule. These studies provide insights into reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2-Fluoroethyl)-2,3-dimethylpiperidine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting energetic data would provide insights into the compound's stability.
A typical data table generated from such a study would include:
| Parameter | Optimized Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| Key Bond Lengths (Å) | C-N, C-F, etc. |
| Key Bond Angles (°) | C-N-C, etc. |
| Key Dihedral Angles (°) | Describing ring pucker |
This table is illustrative and requires data from actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis for this compound would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction.
A representative data table would look like this:
| Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
This table is illustrative and requires data from actual FMO calculations.
Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. An electrostatic potential (ESP) map would visually represent the charge distribution, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting sites of electrophilic and nucleophilic attack.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility of larger molecules over time.
Conformational Search and Energy Minimization
The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair and boat forms. A conformational search would systematically explore these possibilities to identify the most stable conformers. Each identified conformation would then be subjected to energy minimization to find its local energy minimum. The results would provide a landscape of the low-energy shapes the molecule can adopt.
Simulation of Intermolecular Interactions and Solvent Effects
Molecular dynamics simulations can model the behavior of this compound in different environments, such as in a solvent. These simulations track the movements of the molecule and surrounding solvent molecules over time, providing insights into how intermolecular forces and solvent effects influence its conformation and behavior. This is crucial for understanding its properties in a realistic chemical or biological setting.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
The theoretical prediction of spectroscopic parameters for this compound provides invaluable insight into its structural and electronic properties, aiding in its identification and characterization. Computational chemistry offers robust methods for forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a well-established methodology for the prediction of NMR chemical shifts. mdpi.com These calculations can significantly reduce the likelihood of errors in structure determination. mdpi.com For a molecule like this compound, DFT methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen density functional, basis set, and the model used to account for solvent effects. mdpi.com For instance, studies have shown that functionals like WP04 and ωB97X-D combined with appropriate basis sets and a polarizable continuum model (PCM) for the solvent can yield high accuracy. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in these calculations. mdpi.com
Beyond DFT, machine learning (ML) has emerged as a powerful tool for predicting NMR chemical shifts with high accuracy. mdpi.com ML models, including Graph Neural Networks (GNNs), are trained on large datasets of experimentally measured chemical shifts. mdpi.com These models can achieve prediction errors (Mean Absolute Error) as low as ~0.20 ppm for ¹H shifts. mdpi.com For ¹⁹F NMR, which is particularly relevant for this compound, computational methods are crucial for interpreting spectra, as the chemical shifts are highly sensitive to the local electronic environment. nih.govuni-muenchen.de Predicting the ¹⁹F chemical shift of the fluoroethyl group can help in understanding its conformation and interactions within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Predicted using a hypothetical DFT/GIAO method in CDCl₃. Values are for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₂-CH₂F | 2.85 | 55.2 |
| N-CH₂-CH₂F | 4.50 | 82.5 (d, J=165 Hz) |
| C2-H | 2.60 | 62.1 |
| C3-H | 1.80 | 38.4 |
| C4-H₂ | 1.65, 1.50 | 25.8 |
| C5-H₂ | 1.70, 1.45 | 24.1 |
| C6-H₂ | 2.90, 2.20 | 54.9 |
| 2-CH₃ | 1.05 | 18.7 |
| 3-CH₃ | 0.95 | 14.3 |
Infrared (IR) Spectroscopy
Theoretical calculations are also employed to predict the vibrational frequencies that correspond to peaks in an IR spectrum. By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical IR spectrum can be generated. mdpi.comej-chem.org These calculations are typically performed using DFT or semi-empirical methods. ej-chem.org For this compound, key vibrational modes would include the C-F stretch, C-N stretches, and various C-H bending and stretching modes of the piperidine ring and its substituents. Comparing the computed spectrum with an experimental one can confirm the molecular structure and identify specific functional groups. ej-chem.org
Table 2: Predicted Key IR Frequencies for this compound (Illustrative) Calculated using a hypothetical DFT method. Values are for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C-F Stretch | 1050 - 1150 | Strong |
| C-N Stretch | 1180 - 1250 | Medium |
| CH₂ Bend | 1450 - 1470 | Medium |
| CH₃ Bend | 1370 - 1380 | Medium |
Computational Analysis of Reaction Mechanisms and Transition States in Related Systems
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction pathways. rsc.orgmontclair.edu For systems related to this compound, such as the N-alkylation of piperidines or subsequent reactions of the fluoroethyl group, computational analysis can reveal mechanistic details that are difficult or impossible to probe experimentally.
The process typically involves mapping the potential energy surface (PES) of the reaction. By locating the stationary points on the PES, which correspond to reactants, intermediates, products, and transition states, a complete reaction profile can be constructed. Transition state theory can then be used to calculate reaction rates. These studies allow for the exploration of different potential mechanisms, such as Sₙ1 versus Sₙ2 pathways in substitution reactions, or the influence of catalysts. montclair.edu
For example, a computational study on the synthesis of N-fluoroethylpiperidines could model the reaction between a piperidine derivative and a fluoroethylating agent. The calculations would determine the activation energies for different possible pathways, helping to predict the reaction conditions that would favor the desired product. The increasing complexity of the systems that can be modeled allows for the inclusion of solvent effects and the study of non-covalent interactions that can play a crucial role in the reaction mechanism. rsc.org
Theoretical Structure-Reactivity Relationships within the N-Fluoroethylpiperidine Scaffold
Theoretical studies can establish crucial relationships between the structure of a molecule and its chemical reactivity. For the N-fluoroethylpiperidine scaffold, computational methods can be used to understand how modifications to the piperidine ring (such as the 2,3-dimethyl substitution) or the N-substituent affect the molecule's properties and behavior.
Structure-reactivity relationships can be explored by calculating various molecular descriptors. researchgate.net These include:
Electronic Properties: Parameters like orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and partial atomic charges can predict a molecule's susceptibility to nucleophilic or electrophilic attack. For instance, a smaller HOMO-LUMO gap often correlates with higher reactivity. researchgate.net
Steric Properties: The substitution pattern on the piperidine ring, such as the presence of the methyl groups in the 2 and 3 positions, creates steric hindrance that can influence the accessibility of the nitrogen lone pair and thus affect its nucleophilicity and reactivity in subsequent reactions. researchgate.net
Conformational Analysis: The fluoroethyl group and the dimethyl-substituted piperidine ring can adopt various conformations. Computational studies can determine the relative energies of these conformers and identify the most stable geometries. The preferred conformation can significantly impact the molecule's reactivity by exposing or shielding reactive sites.
By systematically varying the substituents on the piperidine scaffold and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This allows for the prediction of the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties.
Applications and Advanced Research Trajectories Involving 1 2 Fluoroethyl 2,3 Dimethylpiperidine
Role as a Chiral Building Block in Asymmetric Organic Synthesis
The piperidine (B6355638) scaffold is a prevalent motif in a vast number of natural products and pharmaceutical agents. nih.govresearchgate.net The introduction of stereocenters, such as in the 2,3-dimethylpiperidine (B1295095) core, provides a chiral framework that is highly valuable in asymmetric synthesis. The development of efficient synthetic methods for such chiral N-heterocycles is a significant focus in organic chemistry. nih.govresearchgate.net
Chiral ligands are crucial components in transition-metal catalyzed asymmetric reactions, where they control the stereochemical outcome of the transformation. nih.gov The nitrogen atom of the piperidine ring in 1-(2-Fluoroethyl)-2,3-dimethylpiperidine can act as a coordinating atom for a metal center. The chirality of the adjacent carbon atoms at the 2 and 3 positions can create a chiral environment around the metal, influencing the enantioselectivity of the catalyzed reaction.
While specific applications of this compound as a ligand are not extensively documented in the literature, its structural similarity to other chiral piperidines suggests its potential in this area. For instance, chiral piperidine derivatives have been incorporated into bidentate and polydentate ligands for a variety of metal-catalyzed processes, including hydrogenation, cross-coupling reactions, and asymmetric additions. The fluoroethyl group could also modulate the electronic properties and solubility of the resulting metal complexes.
Table 1: Potential Metal-Catalyzed Reactions for Ligands Derived from 2,3-Dimethylpiperidine Scaffolds
| Reaction Type | Metal Catalyst | Potential Application |
| Asymmetric Hydrogenation | Rhodium, Iridium | Synthesis of chiral alcohols, amines, and alkanes |
| Asymmetric Cross-Coupling | Palladium, Nickel | Formation of chiral C-C and C-heteroatom bonds |
| Asymmetric Aldol Reactions | Zinc, Copper | Synthesis of chiral β-hydroxy carbonyl compounds |
| Asymmetric Michael Additions | Rhodium, Copper | Enantioselective formation of C-C bonds |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral amines, including piperidine derivatives, are a prominent class of organocatalysts. The 2,3-dimethylpiperidine core of this compound can serve as a chiral scaffold for the design of new organocatalysts.
Exploration in Radiochemistry and Positron Emission Tomography (PET) Precursor Design
The introduction of a fluorine atom into a biologically active molecule is a common strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) has favorable decay characteristics for PET. The fluoroethyl group in this compound makes it a compound of interest in the field of radiochemistry.
The synthesis of ¹⁸F-labeled compounds typically involves the late-stage introduction of the radionuclide. For fluoroethylated compounds, this is often achieved through nucleophilic substitution using [¹⁸F]fluoride. A common precursor for such a reaction would be a molecule containing a leaving group, such as a tosylate or mesylate, on the ethyl side chain.
While the direct [¹⁸F]fluorination of 1-(2-Hydroxyethyl)-2,3-dimethylpiperidine to produce [¹⁸F]this compound is a plausible synthetic route, specific literature on this transformation is scarce. However, analogous syntheses are well-established. For example, the PET radiotracer [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) has been synthesized for imaging sigma-1 receptors in the brain. nih.govnih.gov This synthesis involves the nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride.
In addition to being a potential PET tracer itself, this compound could conceptually serve as a synthon in the development of novel fluoroethylating agents. However, this application is less direct. More commonly, smaller and more reactive fluoroethylating agents are prepared and then attached to a larger molecule of interest. The stability of the N-fluoroethyl bond in this specific piperidine derivative would need to be considered for such applications.
Advanced Materials Science: Theoretical Applications
The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, including polarity, lipophilicity, and conformational preferences. These modifications are of interest in materials science for the design of new materials with tailored properties.
Theoretical studies on fluorinated piperidines have explored their conformational behavior. nih.govresearchgate.netresearchgate.net The presence of fluorine can lead to a preference for specific conformations due to stereoelectronic effects, such as hyperconjugation and gauche effects. Understanding these conformational preferences is crucial for designing molecules with specific three-dimensional structures, which is a key aspect of crystal engineering and the development of functional materials.
While there are no specific theoretical studies on this compound in the context of materials science, the general principles derived from studies of other fluorinated piperidines would be applicable. The interplay between the fluoroethyl group and the chiral dimethyl-substituted ring could lead to unique conformational and packing properties in the solid state, which could be explored theoretically for potential applications in areas such as nonlinear optics or as chiral dopants in liquid crystals.
Development of Novel Analytical Standards and Reference Materials
No instances of this compound being developed or utilized as an analytical standard or reference material have been documented in the reviewed literature. There are no records of its synthesis for the purpose of analytical method validation, quality control, or as a calibrated reference for the quantification of related compounds.
Future Perspectives and Unaddressed Research Questions
Emerging Synthetic Methodologies for Highly Substituted N-Fluoroethylpiperidines
The synthesis of highly substituted piperidines is a significant area of organic chemistry, with numerous methods developed for their construction. nih.gov However, the introduction of an N-fluoroethyl group onto a sterically hindered and stereochemically complex piperidine (B6355638) like the 2,3-dimethyl derivative presents unique challenges. Future research could focus on adapting and developing new synthetic strategies to access this and related compounds efficiently and stereoselectively.
Recent advances in the synthesis of fluorinated heterocycles, including multicomponent reactions and novel fluorination techniques, offer promising starting points. chemicalbook.com The development of robust methods for the synthesis of fluorinated piperidines is crucial, as these motifs are of growing interest in medicinal chemistry. researchgate.net Exploring late-stage fluoroethylation of pre-formed 2,3-dimethylpiperidine (B1295095) could be a viable strategy, as could the development of novel cyclization reactions that incorporate the fluoroethyl group from the outset. Key unaddressed questions in this area include:
What are the most efficient and stereoselective methods for the synthesis of cis- and trans-2,3-dimethylpiperidine, and how can these be adapted for N-fluoroethylation?
Can novel catalytic systems be developed for the direct and selective introduction of the 2-fluoroethyl group onto hindered secondary amines?
How do reaction conditions influence the diastereoselectivity of the synthesis of highly substituted N-fluoroethylpiperidines?
Advanced Computational Approaches for Complex Piperidine Systems
The conformational landscape of piperidine and its derivatives is complex and has been the subject of numerous computational studies. acs.orgnih.gov The presence of two methyl groups at the 2- and 3-positions, combined with the N-fluoroethyl substituent, makes 1-(2-Fluoroethyl)-2,3-dimethylpiperidine a particularly interesting candidate for advanced computational analysis. Understanding the preferred conformations of this molecule is crucial for predicting its reactivity and potential biological activity.
Density Functional Theory (DFT) and molecular dynamics (MD) simulations could provide valuable insights into the structural and electronic properties of this compound. acs.org Such studies could elucidate the influence of the fluorine atom on the conformational equilibrium of the piperidine ring and the rotational barrier of the N-CH2 bond. Unaddressed research questions include:
What are the most stable conformations of the cis and trans isomers of this compound in both the gas phase and in different solvents?
What are the predicted spectroscopic signatures (e.g., NMR chemical shifts and coupling constants) based on computational models, and how do they compare to experimental data once obtained?
Untapped Reactivity Profiles of the Compound and its Derivatives
The reactivity of organofluorine compounds can be significantly different from their non-fluorinated analogues due to the unique electronic properties of fluorine. wikipedia.orgkoeichem.com The presence of the electron-withdrawing fluoroethyl group in this compound is expected to influence the basicity of the nitrogen atom and the reactivity of the adjacent methylene (B1212753) group.
Future research should explore the chemical transformations of this compound, both at the piperidine ring and the fluoroethyl side chain. For instance, reactions involving the nitrogen lone pair, such as quaternization or coordination to metal centers, could be investigated to probe the electronic effects of the fluoroethyl group. Additionally, the potential for activation of the C-F bond under specific conditions could lead to novel synthetic applications. Key questions to be addressed are:
What is the pKa of this compound, and how does it compare to non-fluorinated analogues?
What is the susceptibility of the C-F bond to cleavage under various reaction conditions?
Can the fluoroethyl group participate in or direct reactions on the piperidine ring in a unique manner?
Interdisciplinary Research Opportunities in Fluorine Chemistry and Heterocyclic Synthesis
The intersection of fluorine chemistry and heterocyclic synthesis is a vibrant and rapidly expanding field of research. pearson.com Fluorinated heterocycles are of immense importance in medicinal chemistry and materials science due to the often-beneficial effects of fluorine incorporation on properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net
This compound serves as a model compound for exploring the synergies between these two fields. Collaborative research efforts could leverage expertise in both areas to develop novel synthetic methods, conduct in-depth computational studies, and explore the potential applications of this and related compounds. Such interdisciplinary work could address broader questions, for example:
How can the principles of fluorine chemistry be applied to the design of novel, highly functionalized heterocyclic scaffolds with desirable properties?
What new research avenues emerge from the combination of advanced synthetic techniques for heterocycles and the unique reactivity of organofluorine compounds?
Can computational models accurately predict the impact of fluorination on the properties and reactivity of complex heterocyclic systems, thereby guiding synthetic efforts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
